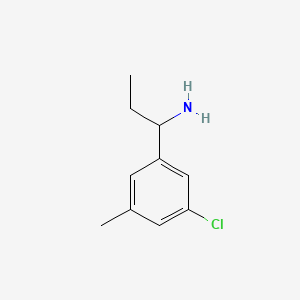
1-(3-Chloro-5-methylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3-chloro-5-methylbenzylamine with a suitable alkylating agent. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and maximize efficiency.
化学反応の分析
Types of Reactions
1-(3-Chloro-5-methylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Primary amine or alcohol derivatives.
Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.
科学的研究の応用
1-(3-Chloro-5-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-5-methylphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological activity being studied. For example, it could interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.
類似化合物との比較
1-(3-Chloro-5-methylphenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(3-Methylphenyl)propan-2-amine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Chloro-4-methylphenyl)propan-1-amine: Similar structure but with the methyl group in a different position, potentially altering its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
1-(3-chloro-5-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h4-6,10H,3,12H2,1-2H3 |
InChIキー |
FFFUQTQPWFDGMS-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=CC(=C1)C)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


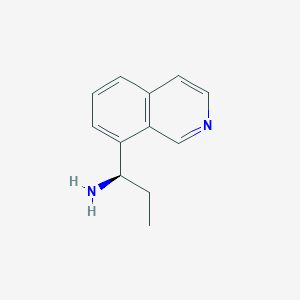
![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)
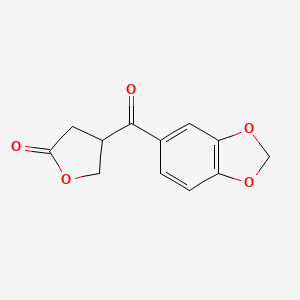
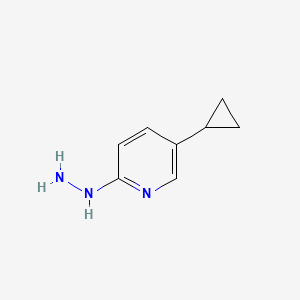

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
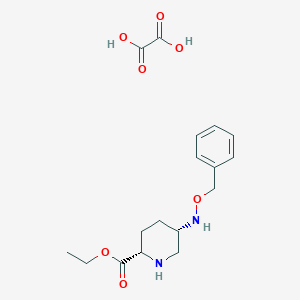


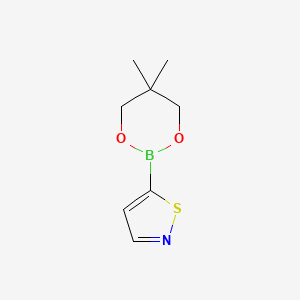
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
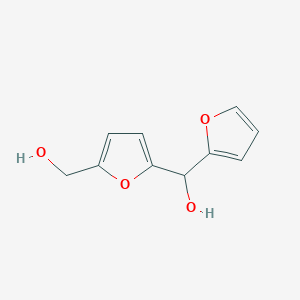

![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
